molecular formula C11H10N4O2S B2746835 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 93378-59-7

5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2746835
CAS No.: 93378-59-7
M. Wt: 262.29
InChI Key: NYVAMWAVHJMDQT-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 93378-59-7) is a high-purity chemical reagent designed for research applications. This compound belongs to the 1,2,4-triazole-3-thione class of heterocycles, a scaffold recognized for its significant and diverse biological activities in medicinal chemistry research . The structure, featuring a triazole-thione core substituted with a 4-nitrophenyl group and an allyl chain, is of particular interest in the development of novel therapeutic agents. Researchers value this compound for its potential in anticancer and antimicrobial studies, as the 1,2,4-triazolethione moiety is a known pharmacophore in these fields . The compound's mechanism of action in biological systems may involve pathways such as metabolic reduction of the nitro group, N-acetylation, or N-dealkylation, as suggested by in vivo metabolic studies on closely related triazolethione structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-7-14-10(12-13-11(14)18)8-3-5-9(6-4-8)15(16)17/h2-6H,1,7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAMWAVHJMDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base such as sodium hydroxide to yield the triazole ring. The prop-2-en-1-yl group can be introduced via alkylation using an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Biological Applications

5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against fungal strains such as Candida albicans and Aspergillus niger . The mechanism often involves disruption of fungal cell membrane synthesis by inhibiting ergosterol production.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antifungal Activity

A study published in DergiPark explored the synthesis and antimicrobial activity of novel triazole derivatives. The results demonstrated that specific derivatives exhibited promising antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .

Case Study 2: Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials science. Research indicates that such complexes exhibit interesting magnetic and optical properties .

Industrial Applications

This compound can be utilized in various industrial applications:

  • Pharmaceuticals: As an intermediate in the synthesis of antifungal and anticancer drugs.
  • Agricultural Chemicals: Potential use in developing new agrochemicals with enhanced efficacy against plant pathogens.
  • Material Science: Its coordination complexes may find applications in developing advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Properties

  • Biological Activity: Triazole-thiols are known for antimicrobial properties, with substituents like nitro groups enhancing activity against Gram-negative bacteria .

To contextualize 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, the following compounds are analyzed based on substituent variations, synthesis routes, and applications:

Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives
Compound Name Substituents (Position 4 and 5) Key Properties/Applications Reference
Target Compound 4-(prop-2-en-1-yl), 5-(4-nitrophenyl) Potential corrosion inhibitor; antimicrobial activity inferred from analogs
5-(4-Fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol 4-(propenyl), 5-(4-fluorophenyl) Enhanced lipophilicity due to fluorine; possible pharmaceutical applications
5-(Benzyloxy)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol 4-(propenyl), 5-(benzyloxy) Improved solubility in organic solvents; used in polymer stabilization
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-(4-chlorophenyl) Inhibits auxin biosynthesis in plants; lacks propenyl group, reducing steric hindrance
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-phenyl, 5-(trimethoxyphenyl) Bulky substituents enhance steric effects; anticancer activity via ER stress
5-(Pyridin-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol 4-(p-tolyl), 5-(pyridinyl) Chelation capability with metals; antibacterial and anticancer applications

Biological Activity

5-(4-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 284.33 g/mol

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The triazole ring is formed through cyclization reactions that typically involve thiol derivatives and nitrophenyl groups. The presence of the prop-2-enyl group enhances its reactivity and potential biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1,2,4-triazole scaffolds have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (breast cancer)20.5
Other derivativesIGR39 (melanoma)15.0
Other derivativesPanc-1 (pancreatic cancer)18.0

The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The mechanism is believed to involve inhibition of bacterial enzymes and disruption of cellular processes.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with nitro-substituents showed enhanced activity against melanoma and breast cancer cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole thiol derivatives against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones, indicating their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with biological receptors and enzymes:

  • Receptor Binding : The triazole moiety acts as a hydrogen bond acceptor and donor, enhancing binding affinity to target proteins.
  • Enzyme Inhibition : The thiol group may participate in redox reactions or form covalent bonds with active sites of enzymes involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : Synthesis typically involves cyclization reactions of thiosemicarbazides with nitrophenyl-substituted precursors. Key challenges include regioselectivity during triazole ring formation and purification of the final product. Techniques such as column chromatography (using silica gel) or recrystallization (e.g., from ethanol/water mixtures) are essential to isolate the pure compound. Reaction optimization may require adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts (e.g., acetic acid) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the nitrophenyl group (aromatic protons at δ ~7.5–8.5 ppm) and propenyl substituent (vinyl protons at δ ~5–6 ppm).
  • LC-MS : Verify molecular weight ([M+H⁺] peak at m/z ~274).
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values.
  • X-ray Crystallography (if crystals are obtainable): Use SHELX software for structure refinement to resolve bond lengths and angles .

Q. What are the primary biological activities reported for structurally similar triazole-3-thiol derivatives?

  • Methodological Answer : Analogous compounds exhibit antimicrobial, anticancer, and anti-tubercular activities. For example:

  • Antimicrobial : 5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol inhibits M. bovis growth at 0.1–1.0% concentrations by disrupting microbial membrane integrity .
  • Anticancer : Derivatives with allyl groups show cytotoxicity via interaction with cellular targets like fatty acid-binding proteins (e.g., FABP4 inhibition with IC₅₀ = 0.833 µM) .

Advanced Research Questions

Q. How can computational methods aid in understanding the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., FABP4 or microbial enzymes). Validate docking poses with experimental IC₅₀ values .
  • ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability, logP) to guide structural modifications for enhanced efficacy .
  • DFT Calculations : Analyze electron density distribution (e.g., using B3LYP/6-31G* basis sets) to study reactivity of the nitrophenyl and thiol groups .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.01–100 µM) to identify non-linear effects.
  • Assay Standardization : Control variables like pH (e.g., pH 6.5 vs. 7.1 affects M. bovis growth inhibition) and solvent purity .
  • Structural Analog Comparison : Compare results with derivatives (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React the thiol group with sodium hydroxide to form water-soluble sodium salts.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
  • Stability Testing : Use HPLC to monitor degradation under varied conditions (pH, temperature) and identify vulnerable functional groups (e.g., nitro group reduction) .

Q. How does the nitrophenyl group influence electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The nitro group reduces electron density on the triazole ring, enhancing electrophilic substitution at the thiol position.
  • Spectroscopic Evidence : IR spectroscopy shows characteristic NO₂ stretching at ~1520 cm⁻¹ and 1350 cm⁻¹.
  • Reactivity in Nucleophilic Reactions : The thiol group can undergo S-alkylation or oxidation to disulfides, which can be monitored via TLC or mass spectrometry .

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